molecular formula C12H10O4 B11776144 3-(Allyloxy)benzofuran-2-carboxylic acid

3-(Allyloxy)benzofuran-2-carboxylic acid

Cat. No.: B11776144
M. Wt: 218.20 g/mol
InChI Key: QUUZHRZLXYEKTF-UHFFFAOYSA-N
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Description

3-(Allyloxy)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of AlCl3-mediated C–C and C–O bond formation between 2,3-dichloropyrazine and phenol . Another approach includes the use of free radical cyclization cascades to construct complex benzofuran derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)benzofuran-2-carboxylic acid can undergo various types of chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives with additional oxygen-containing functional groups, while reduction could produce simpler benzofuran compounds.

Scientific Research Applications

3-(Allyloxy)benzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and disrupt cellular processes, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)benzofuran-2-carboxylic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its allyloxy and carboxylic acid groups provide unique sites for chemical modification, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

3-prop-2-enoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h2-6H,1,7H2,(H,13,14)

InChI Key

QUUZHRZLXYEKTF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(OC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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